molecular formula C14H17N3O3S2 B5836845 3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE

Cat. No.: B5836845
M. Wt: 339.4 g/mol
InChI Key: KYDYGFSNGUGIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of sulfamoylphenyl alkylamides, characterized by a butanamide backbone linked to a phenyl ring substituted with a 1,3-thiazol-2-yl sulfamoyl group.

Properties

IUPAC Name

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(2)9-13(18)16-11-3-5-12(6-4-11)22(19,20)17-14-15-7-8-21-14/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDYGFSNGUGIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves the formation of the thiazole ring followed by the attachment of the sulfonamide and butanamide groups. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to introduce the desired substituents . Industrial production methods may involve multi-step synthesis processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, compounds containing the thiazole ring can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Reference
3-Methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide (Target) C₁₅H₁₈N₃O₃S ~323.4* Butanamide backbone; 1,3-thiazol-2-yl sulfamoyl group on phenyl ring N/A N/A
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)pentanamide (CF4) C₂₃H₂₁N₅O₅S₂ 523.6 Pentanamide backbone; 1,3-dioxoisoindolin-2-yl and thiazol-2-yl sulfamoyl groups 76
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pentanamide backbone; 1,3-dioxoisoindolin-2-yl and pyridin-2-yl sulfamoyl groups 83
3-Methyl-N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]butanamide (JQF) C₁₉H₁₉N₃O₂ 321.4 Butanamide backbone; 4-oxoquinazolin-2-yl group (no sulfamoyl) N/A

*Calculated based on formula C₁₅H₁₈N₃O₃S.

Key Observations:

Heterocyclic Substituents: The thiazol-2-yl sulfamoyl group in the target and CF4 enhances π-π stacking and hydrogen-bonding capabilities compared to pyridin-2-yl or quinazolinone substituents . The 1,3-dioxoisoindolin-2-yl group in CF4 introduces additional electron-withdrawing effects, which may alter reactivity .

Synthesis Yields : Pentanamide derivatives with pyridin-2-yl substituents achieve higher yields (83%) than thiazol-2-yl analogs (76%), suggesting steric or electronic challenges in thiazole-containing syntheses .

Functional and Regulatory Implications

  • Bioactivity : Sulfamoylphenyl alkylamides with thiazole groups are hypothesized to exhibit antimicrobial or enzyme-inhibitory properties, akin to sulphametherole (a banned thiadiazole sulfonamide) . However, the target compound’s lack of a 1,3,4-thiadiazole ring may reduce toxicity risks.
  • Regulatory Status : Structural analogs with sulfonamide groups have faced restrictions due to adverse effects (e.g., sulphametherole in Sweden) . This underscores the need for rigorous toxicity profiling of the target compound.

Computational and Experimental Insights

  • Crystallography : Tools like SHELXL and WinGX have been critical in resolving structures of related compounds, enabling precise analysis of bond lengths and angles .
  • DFT Studies : Density-functional theory (DFT) could predict the target compound’s electronic properties, leveraging exact-exchange terms for accuracy in modeling thiazole interactions .

Biological Activity

3-Methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiazole moiety, followed by the introduction of the sulfamoyl and butanamide groups. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
  • Sulfamoylation : Introducing a sulfonamide group to enhance biological activity.
  • Amidation : Coupling with a butanamide to complete the structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial effects .

The compound's mechanism involves binding to bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that it forms critical interactions with amino acid residues within these enzymes, contributing to its antibacterial efficacy.

Enzyme Binding Interactions Binding Energy (kcal/mol)
DNA GyraseHydrogen bonds with SER1084, ASP437, GLY459-9.5
MurDPi-Pi stacking with nucleotides DG9 and DT8-8.7

These interactions are crucial for inhibiting bacterial growth, as they disrupt essential processes in bacterial replication.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. The compound was tested on RAW264.7 cells, where it inhibited the expression of inflammatory markers such as iNOS and COX-2.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives with thiazole rings had enhanced activity against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, supporting the hypothesis that structural modifications can significantly improve potency .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of these compounds in treating infections and inflammatory diseases, showing promising results in reducing symptoms associated with bacterial infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide?

The synthesis typically involves multi-step reactions, starting with the condensation of sulfamoylphenyl intermediates with thiazole derivatives. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenyl derivatives with chlorosulfonic acid to introduce the sulfamoyl group, followed by coupling with 1,3-thiazol-2-amine under basic conditions (e.g., pyridine or DMF as solvents) .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC or DCC) to link the 3-methylbutanamide moiety to the sulfamoylphenyl-thiazole intermediate .
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (65–70% yield, m.p. 170–172°C) .

Q. How should researchers characterize the compound post-synthesis?

  • Spectroscopic analysis : Confirm structure via 1H^1H-NMR (e.g., thiazole protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (amide carbonyl at ~170 ppm) .
  • Mass spectrometry : Validate molecular weight using ESI-MS (expected [M+H]+^+ ~380–400 Da) .
  • Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole-sulfonamide hybrids often exhibit MIC values <50 µg/mL .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values. Structural analogs show activity via kinase inhibition .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural validation?

  • Refinement tools : Use SHELXL for small-molecule refinement, particularly for handling twinned data or high-resolution structures. SHELX integrates charge-flipping algorithms for phase problem resolution .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to identify disorder or anisotropic displacement errors. Compare experimental bond lengths/angles with DFT-optimized models .

Q. What computational methods predict binding affinity and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., E. coli dihydropteroate synthase or human EGFR). Focus on hydrogen bonding with sulfamoyl and thiazole groups .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key interactions include π-π stacking with phenyl rings and hydrophobic contacts with the butanamide chain .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) for in vitro assays. For in vivo studies, formulate with cyclodextrins or liposomes .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 3-methyl position to enhance aqueous solubility without compromising activity .

Q. What strategies mitigate toxicity concerns observed in related sulfamoyl-thiazole compounds?

  • SAR studies : Modify the thiazole substituents (e.g., replacing methyl with trifluoromethyl) to reduce off-target effects. Regulatory data for analogs (e.g., sulfametherole) suggest monitoring hepatic and renal toxicity .
  • Metabolic profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation or sulfation) in microsomal assays .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON checkCIF to flag symmetry or displacement errors .
  • Bioactivity data : Replicate assays in triplicate and include positive controls (e.g., sulfamethoxazole for antimicrobial tests) .
  • Data contradictions : For conflicting bioactivity results, re-test under standardized conditions (e.g., pH 7.4, 37°C) and verify compound stability via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.